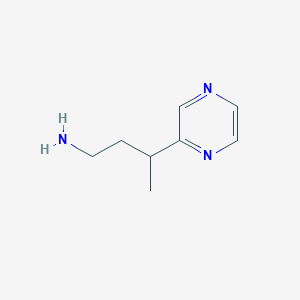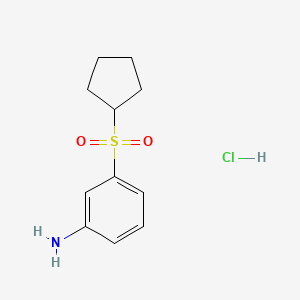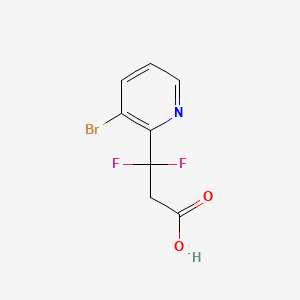![molecular formula C10H7F3O3 B13606804 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to a benzodioxin ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Procedure: The 2,3-dihydrobenzo[b][1,4]dioxin is reacted with trifluoroacetic anhydride in a suitable solvent like dichloromethane. The mixture is stirred at a low temperature (0-5°C) for several hours to ensure complete reaction.
Purification: The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Substituted benzodioxin derivatives.
科学研究应用
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of a ketone.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethane: Similar structure but with a hydrogen atom instead of a ketone.
Uniqueness:
Structural Differences: The presence of the trifluoromethyl group and the ketone functionality in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one imparts unique electronic properties that differentiate it from similar compounds.
Reactivity: The compound’s reactivity towards oxidation, reduction, and substitution reactions is distinct due to the influence of the trifluoromethyl group.
属性
分子式 |
C10H7F3O3 |
|---|---|
分子量 |
232.16 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2 |
InChI 键 |
AJKODIKPAHIOAP-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


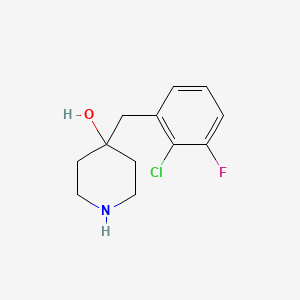
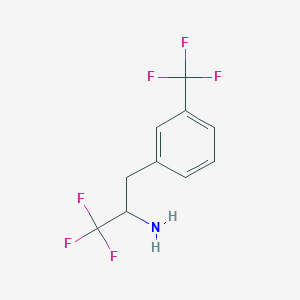
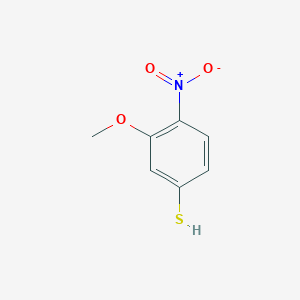
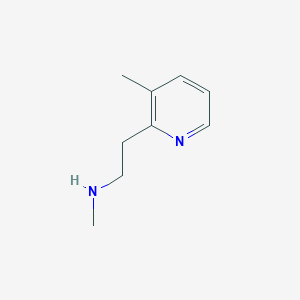

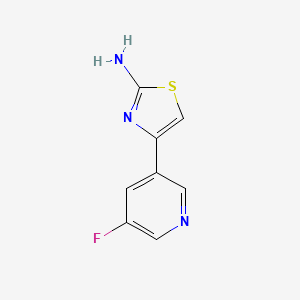
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
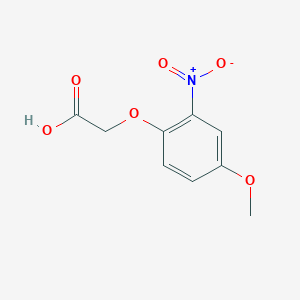
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)

